molecular formula C9H5ClN2O3S2 B13859102 4-{[(5-Chloro-2-thienyl)carbonyl]amino}isothiazole-3-carboxylic acid

4-{[(5-Chloro-2-thienyl)carbonyl]amino}isothiazole-3-carboxylic acid

Cat. No.: B13859102
M. Wt: 288.7 g/mol
InChI Key: CAPPJAIHAGHPSV-UHFFFAOYSA-N
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Description

4-[(5-chlorothiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylic acid is a complex organic compound that features a thiophene ring substituted with a chlorine atom and a carbonyl group, linked to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-chlorothiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylic acid typically begins with the preparation of 5-chlorothiophene-2-carbonyl chloride. This intermediate can be synthesized by reacting 5-chlorothiophene with trichloroacetyl chloride under the action of aluminum trichloride, followed by hydrolysis . The resulting 5-chlorothiophene-2-carbonyl chloride is then reacted with 1,2-thiazole-3-carboxylic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, optimized for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-[(5-chlorothiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group results in the corresponding alcohol.

Scientific Research Applications

4-[(5-chlorothiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: The compound can be used in the development of new materials with unique properties, such as conductive polymers.

Mechanism of Action

The mechanism of action of 4-[(5-chlorothiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-chlorothiophene-2-carbonyl chloride: An intermediate used in the synthesis of the target compound.

    2-chlorothiophene: A simpler thiophene derivative with similar reactivity.

    1,2-thiazole-3-carboxylic acid: Another building block used in the synthesis of the target compound.

Uniqueness

4-[(5-chlorothiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylic acid is unique due to its combined thiophene and thiazole rings, which confer specific chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler compounds.

Properties

Molecular Formula

C9H5ClN2O3S2

Molecular Weight

288.7 g/mol

IUPAC Name

4-[(5-chlorothiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylic acid

InChI

InChI=1S/C9H5ClN2O3S2/c10-6-2-1-5(17-6)8(13)11-4-3-16-12-7(4)9(14)15/h1-3H,(H,11,13)(H,14,15)

InChI Key

CAPPJAIHAGHPSV-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)C(=O)NC2=CSN=C2C(=O)O

Origin of Product

United States

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